![molecular formula C15H8Cl2INS B12593947 N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-74-9](/img/structure/B12593947.png)
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine, iodine, and phenylethynyl groups attached to a phenyl ring, along with a methanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioamide group to other functional groups, such as amines.
Substitution: The halogen atoms (chlorine and iodine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with specific molecular targets. The presence of halogen atoms and the phenylethynyl group can influence its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[4,6-Dichloro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide: A closely related compound with similar structural features.
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide derivatives: Variations in the substituents can lead to different properties and applications.
Uniqueness
This compound stands out due to its specific combination of halogen atoms and the phenylethynyl group
Properties
CAS No. |
647025-74-9 |
|---|---|
Molecular Formula |
C15H8Cl2INS |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H8Cl2INS/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20) |
InChI Key |
XSTDNKLKGZXCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
germane](/img/structure/B12593878.png)
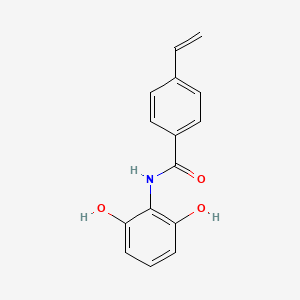
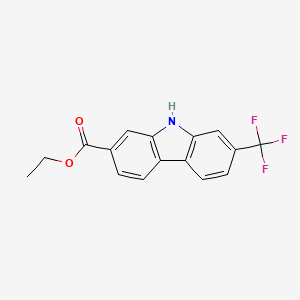
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
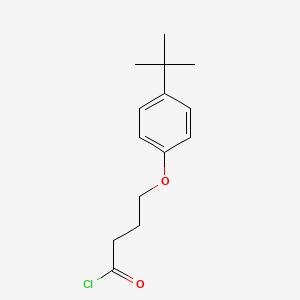
propanedinitrile](/img/structure/B12593916.png)
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
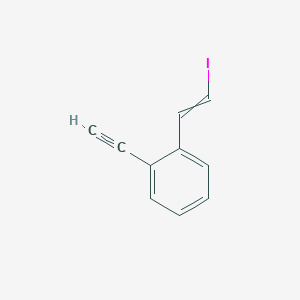
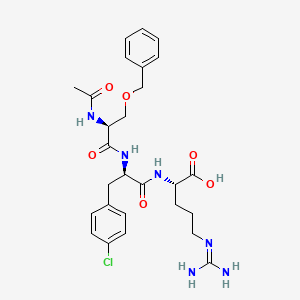
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
